An In-Depth Technical Guide to Tris(4-chlorophenyl)phosphine (CAS: 1159-54-2)
An In-Depth Technical Guide to Tris(4-chlorophenyl)phosphine (CAS: 1159-54-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-chlorophenyl)phosphine is a triarylphosphine compound that serves as a valuable tool in modern organic synthesis. Characterized by the presence of three chlorophenyl groups attached to a central phosphorus atom, its electronic properties make it an effective ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. While not known to be directly involved in biological signaling pathways, its utility in constructing complex molecular architectures makes it a relevant compound for professionals in drug discovery and development, where the efficient synthesis of novel chemical entities is paramount. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in synthetic chemistry.
Chemical and Physical Properties
Tris(4-chlorophenyl)phosphine is a white to light yellow crystalline powder at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Tris(4-chlorophenyl)phosphine
| Property | Value | Reference(s) |
| CAS Number | 1159-54-2 | [1][2] |
| Molecular Formula | C₁₈H₁₂Cl₃P | [1][2] |
| Molecular Weight | 365.62 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 100-103 °C | [1] |
| Purity | ≥95-97% | [1][2] |
| Solubility | Soluble in many organic solvents. | [3] |
| InChI Key | IQKSLJOIKWOGIZ-UHFFFAOYSA-N | [1] |
| SMILES | Clc1ccc(cc1)P(c2ccc(Cl)cc2)c3ccc(Cl)cc3 | [1] |
Spectral Data
The structural identification of Tris(4-chlorophenyl)phosphine is supported by various spectroscopic techniques. A summary of available spectral data is provided in Table 2.
Table 2: Spectral Data for Tris(4-chlorophenyl)phosphine
| Technique | Data Highlights | Reference(s) |
| Infrared (IR) Spectroscopy | KBr wafer and ATR-IR spectra are available for reference. | [4] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum is available through the NIST WebBook. | [4] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR, and ³¹P NMR data are available. The ³¹P NMR spectrum of a Pd(II) complex shows a signal at 21.1 ppm. | [5] |
Experimental Protocols
Synthesis of Tris(4-chlorophenyl)phosphine via Grignard Reaction
This protocol describes a general method for the synthesis of triarylphosphines, adapted for Tris(4-chlorophenyl)phosphine. The primary synthetic route involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with phosphorus trichloride (B1173362).
Workflow for the Synthesis of Tris(4-chlorophenyl)phosphine
Caption: General workflow for the synthesis of Tris(4-chlorophenyl)phosphine.
Materials:
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethanol
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a solution of 4-chlorobromobenzene in anhydrous THF. The reaction is initiated, which is indicated by a color change and gentle refluxing. The remaining 4-chlorobromobenzene solution is then added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in anhydrous THF is added dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is then purified by recrystallization from ethanol to afford Tris(4-chlorophenyl)phosphine as a white to off-white crystalline solid.
Application in Palladium-Catalyzed Suzuki-Miyaura Coupling
Tris(4-chlorophenyl)phosphine is an effective ligand for palladium in Suzuki-Miyaura cross-coupling reactions. The following is a representative protocol based on its use in the synthesis of a polymeric material, demonstrating its utility in forming C-C bonds.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
Tris(4-chlorophenyl)phosphine
-
Benzene-1,4-diboronic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Argon (or other inert gas)
Procedure:
-
Reaction Setup: To a Schlenk tube, add tris(4-bromophenyl)amine (1.0 mmol), benzene-1,4-diboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) and Tris(4-chlorophenyl)phosphine (0.2 mmol) in DMF.
-
Reaction Execution: Add the catalyst solution to the Schlenk tube containing the reactants. The tube is then evacuated and backfilled with argon three times. The reaction mixture is heated and stirred under an argon atmosphere.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The resulting polymer is precipitated by the addition of water, collected by filtration, washed successively with water and methanol, and dried under vacuum.
Role in Drug Discovery and Development
While there is no evidence to suggest that Tris(4-chlorophenyl)phosphine itself has therapeutic properties or directly interacts with biological signaling pathways, its significance for drug development professionals lies in its role as a ligand in catalysis. The synthesis of complex organic molecules, which often form the backbone of new drug candidates, frequently relies on powerful and selective bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools in medicinal chemistry for the construction of C-C, C-N, and C-O bonds. The choice of phosphine ligand is critical to the success of these reactions, influencing catalyst stability, activity, and selectivity. The electronic properties of Tris(4-chlorophenyl)phosphine, modified by the electron-withdrawing chloro-substituents, can modulate the reactivity of the palladium catalyst, making it suitable for specific synthetic challenges encountered in the synthesis of complex, biologically active molecules.[7]
Logical Workflow: Role of Tris(4-chlorophenyl)phosphine in Drug Discovery
Caption: The role of Tris(4-chlorophenyl)phosphine as a synthetic tool in the drug discovery process.
Safety and Handling
Tris(4-chlorophenyl)phosphine is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]
Table 3: GHS Hazard Information for Tris(4-chlorophenyl)phosphine
| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [8] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [8] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [8] |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Crystallographic Data
The crystal structure of Tris(4-chlorophenyl)phosphine has been determined. A summary of the key crystallographic parameters is provided in Table 4.
Table 4: Crystallographic Data for Tris(4-chlorophenyl)phosphine
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/n | [4] |
| a (Å) | 10.134(2) | [4] |
| b (Å) | 18.534(4) | [4] |
| c (Å) | 9.208(2) | [4] |
| β (°) | 98.43(3) | [4] |
| Volume (ų) | 1711.3(7) | [4] |
| Z | 4 | [4] |
Conclusion
Tris(4-chlorophenyl)phosphine, CAS number 1159-54-2, is a well-characterized triarylphosphine that plays a significant role as a ligand in synthetic organic chemistry. Its utility in facilitating palladium-catalyzed cross-coupling reactions makes it a valuable tool for chemists, including those in the field of drug discovery and development who are tasked with the synthesis of complex molecular targets. This guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and a key application, and a clear outline of its relevance to the pharmaceutical sciences. Proper safety precautions should always be observed when handling this compound.
References
- 1. Tris(4-chlorophenyl)phosphine 95 1159-54-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. trans-Dibromidobis[tris(4-chlorophenyl)phosphine]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tris(4-chlorophenyl)phosphine | High-Purity Ligand [benchchem.com]
- 8. Tris(4-chlorophenyl)phosphine 95 1159-54-2 [sigmaaldrich.com]
